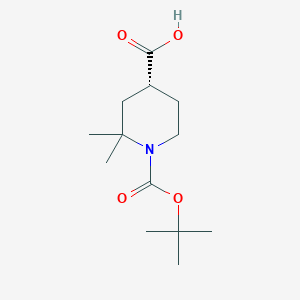

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.

Major Products Formed:

Oxidation: Esters, amides.

Reduction: Alcohols, amines.

Substitution: Deprotected amines.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its Boc group allows for easy protection and deprotection during multi-step synthetic pathways. For example, it has been utilized in the synthesis of adenosine receptor antagonists, which play crucial roles in neurological research .

Pharmaceutical Development

In pharmaceutical chemistry, (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is employed as an intermediate in the synthesis of drugs targeting the central nervous system. Its derivatives have shown promise in modulating adenosine receptors, which are implicated in numerous physiological processes and diseases such as Parkinson's disease and schizophrenia .

Peptide Synthesis

The compound is also relevant in peptide synthesis due to its ability to serve as a protected amino acid. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while preventing unwanted reactions at the amino group .

Case Study 1: Adenosine A1 Receptor Antagonists

A study published in Chemical & Pharmaceutical Bulletin explored novel derivatives of this compound designed to selectively bind to adenosine A1 receptors. These compounds exhibited high selectivity and potency, with one derivative achieving a Ki value of 0.026 nM . This highlights the compound's utility in developing targeted therapies for neurological disorders.

Case Study 2: Synthesis of Piperidine Derivatives

Another research effort focused on synthesizing various piperidine derivatives using this compound as a precursor. The study demonstrated efficient yields through acylation reactions followed by reduction steps, showcasing its role in creating complex molecular architectures necessary for drug development .

Mecanismo De Acción

The mechanism by which (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating biological pathways.

Comparación Con Compuestos Similares

(R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

(R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine: Similar Boc-protected piperidine but with a hydroxyl group.

Uniqueness: (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and applications in synthesis and research.

Actividad Biológica

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid, commonly referred to as Boc-DMPCA, is a compound with significant relevance in pharmaceutical chemistry. Its structural characteristics include a tert-butoxycarbonyl group, which plays a crucial role in its biological activity and applications. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of Boc-DMPCA, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 2165879-05-8

- Purity : 97%

Biological Activity

Boc-DMPCA has garnered attention due to its potential biological activities, particularly in the context of drug development and synthesis.

The biological activity of Boc-DMPCA is primarily attributed to its ability to act as a building block for various bioactive compounds. Its piperidine structure allows it to interact with biological targets effectively. The tert-butoxycarbonyl group provides stability and protects the amine functionality during synthesis, which is crucial for maintaining biological activity.

Pharmacological Properties

Research indicates that Boc-DMPCA exhibits significant pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of Boc-DMPCA possess antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Preliminary investigations suggest that Boc-DMPCA may induce cytotoxic effects in cancer cell lines, making it a candidate for further research in oncology.

- Enzyme Inhibition : Boc-DMPCA has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential roles in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial activity of Boc-DMPCA derivatives against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| Boc-DMPCA | 32 |

| Amoxicillin | 8 |

| Ciprofloxacin | 16 |

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that Boc-DMPCA exhibited IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Research Findings

Recent research highlights the importance of Boc-DMPCA in drug synthesis:

- Synthesis of Bioactive Compounds : Boc-DMPCA serves as an essential intermediate in synthesizing various bioactive molecules with therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of Boc-DMPCA derivatives reveal that modifications at the piperidine nitrogen significantly affect biological activity.

Propiedades

IUPAC Name |

(4R)-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHAJUZQLQVZDA-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.